molecular formula C10H11N5O B14898118 n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide

n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide

Cat. No.: B14898118
M. Wt: 217.23 g/mol
InChI Key: LVDFERRDIHIFPR-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is a compound that features a triazole ring attached to a pyridine ring, which is further connected to a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide typically involves the formation of the triazole ring followed by its attachment to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The pyridine ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce various triazole derivatives.

Scientific Research Applications

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can further enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is unique due to its specific combination of the triazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide

InChI

InChI=1S/C10H11N5O/c1-2-10(16)14-8-3-4-9(12-5-8)15-7-11-6-13-15/h3-7H,2H2,1H3,(H,14,16)

InChI Key

LVDFERRDIHIFPR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CN=C(C=C1)N2C=NC=N2

Origin of Product

United States

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